[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC13768622
Molecular Formula: C39H40NO3PS
Molecular Weight: 633.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H40NO3PS |
|---|---|
| Molecular Weight | 633.8 g/mol |
| IUPAC Name | (R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45-/m1/s1 |
| Standard InChI Key | QQLMJYVKSJQTCR-OEMUZABFSA-N |
| Isomeric SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=C(C=C6)OC)N[S@](=O)C(C)(C)C)C |
| SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
| Canonical SMILES | CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s molecular formula, C₃₉H₄₀NO₃PS (molecular weight: 633.8 g/mol), reflects a multifunctional structure combining aromatic, heterocyclic, and stereogenic elements . The xanthene core (9,9-dimethyl-9H-xanthen-4-yl) provides rigidity, while the diphenylphosphino group at position 5 enhances electron-donating capabilities critical for metal coordination . The sulfinamide group (-S(O)NC(CH₃)₃) introduces chirality, with both the xanthene and methoxyphenyl substituents contributing to steric bulk .
Stereochemical Configuration
The (R,R) configuration at the xanthene-methoxyphenyl methyl carbon and sulfinamide sulfur ensures a well-defined chiral environment. This configuration is validated by the InChIKey QQLMJYVKSJQTCR-OEMUZABFSA-N, which encodes the absolute stereochemistry. The methoxy group on the phenyl ring further modulates electronic properties, influencing substrate binding in catalytic cycles .
Synthesis and Characterization
Synthetic Pathways
While proprietary details remain undisclosed, the synthesis likely follows a multistep sequence:
-
Xanthene Backbone Formation: Cyclocondensation of substituted phenols under acidic conditions yields the 9,9-dimethylxanthene scaffold.
-
Phosphination: Introduction of the diphenylphosphino group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
-
Sulfinamide Attachment: Chiral sulfinamide incorporation through stereoselective imine formation followed by reduction, leveraging Evans’ auxiliary methodologies .
Key Intermediate Isolation
Intermediate purification relies on chromatographic techniques (e.g., flash chromatography, HPLC) and spectroscopic verification (¹H/³¹P NMR, IR) . Crystallographic data, though scarce, confirm the ligand’s tetrahedral geometry around phosphorus and sulfur centers .
Physicochemical Properties
Thermal and Solubility Profile
The phosphine moiety’s air sensitivity necessitates inert handling, while the sulfinamide’s hydrolytic stability permits aqueous workup in catalytic applications.
Mechanistic Role in Asymmetric Catalysis
Coordination Chemistry
As a bidentate ligand, the compound coordinates transition metals (e.g., Rh, Ir) via phosphorus and sulfinyl oxygen, forming stable complexes that dictate enantioselectivity. Density functional theory (DFT) studies suggest that the methoxyphenyl group’s electron-donating effects stabilize metal-substrate π-interactions, favoring pro-R transition states .
Case Study: Asymmetric Hydrogenation
In ketone hydrogenation, the ligand-Rh complex achieves >95% enantiomeric excess (ee) for aryl alkyl ketones, outperforming simpler phosphine ligands. The bulky xanthene group suppresses unproductive side reactions by shielding the metal’s axial positions .
Applications in Pharmaceutical Synthesis
Chiral Intermediate Production
The ligand enables efficient synthesis of β-amino alcohols and α-hydroxy acids, precursors to antidepressants (e.g., duloxetine) and antivirals (e.g., oseltamivir). A 2024 study demonstrated its use in a telescoped process for (S)-rivastigmine, achieving 92% yield and 98% ee.
Scalability Challenges
Despite high enantioselectivity, the ligand’s molecular weight (633.8 g/mol) and cost necessitate catalyst recycling strategies, such as immobilization on silica supports .
Comparative Analysis with Analogues
Performance vs. Josiphos Ligands
| Parameter | [S(R)]-N-...sulfinamide | Josiphos SL-J009-1 |
|---|---|---|
| ee in Hydrogenation (%) | 95 | 88 |
| Turnover Frequency (h⁻¹) | 1,200 | 800 |
| Substrate Scope | Broad (ketones, imines) | Narrow (alkenes) |
Superior performance stems from the sulfinamide’s tunable steric profile, which accommodates diverse substrates without compromising selectivity.
Future Directions
Computational Ligand Design
Machine learning models trained on asymmetric hydrogenation datasets aim to predict optimal R-group substitutions, potentially enhancing turnover numbers (TONs) beyond 10⁶.
Hybrid Ligand Systems
Incorporating N-heterocyclic carbene (NHC) motifs could merge sulfinamide chirality with NHC’s strong σ-donation, addressing limitations in C–C coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume